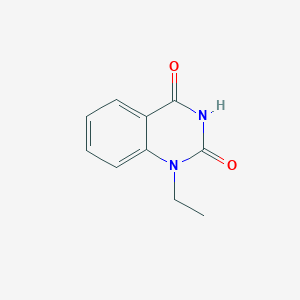

1-乙基喹唑啉-2,4(1H,3H)-二酮

描述

1-Ethylquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline dione family. This family of compounds has been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. The core structure of quinazoline diones has been modified in various ways to enhance their biological efficacy and reduce toxicity, leading to the synthesis of a wide range of derivatives with varying substituents and properties.

Synthesis Analysis

The synthesis of quinazoline dione derivatives often involves the use of activated Pictet-Spengler reactions, as seen in the preparation of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . Additionally, radical cascade reactions have been employed to create isoquinoline-1,3(2H,4H)-dione compounds using acryloyl benzamides as key substrates . These methods provide a diverse range of synthetic approaches for the generation of quinazoline dione derivatives, which can be further optimized for increased potency and selectivity in various biological applications.

Molecular Structure Analysis

The molecular structure of quinazoline diones is characterized by a bicyclic core consisting of a benzene ring fused to a pyrimidine dione. This core structure can be functionalized with various substituents, which significantly influence the compound's biological activity and interaction with biological targets. For instance, the introduction of hydroxy groups has led to the synthesis of 3-hydroxyquinazoline-2,4-diones, which exhibit antibacterial activity and inhibit DNA gyrase . Similarly, the design of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase demonstrates the importance of molecular modifications in enhancing the therapeutic potential of these compounds .

Chemical Reactions Analysis

Quinazoline diones undergo various chemical reactions that are crucial for their biological activity. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones, which can further cyclize to form thioxoimidazo derivatives . These reactions not only expand the chemical diversity of quinazoline diones but also provide insights into the reactivity and potential mechanisms of action of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline diones are influenced by their molecular structure and the nature of their substituents. For instance, lipophilicity, as indicated by the substituent's pi value, has been correlated with the cytotoxicity of azonafides, a class of compounds related to quinazoline diones . Moreover, the size of the substituents, as measured by MR, has been shown to affect both DNA binding strength and cytotoxicity . These properties are critical for the compound's ability to interact with biological targets and are therefore important considerations in the design and development of new quinazoline dione derivatives with improved therapeutic profiles.

科学研究应用

合成和化学反应性

1-乙基喹唑啉-2,4(1H,3H)-二酮及其衍生物已广泛研究其化学反应性和合成应用。例如,Kafka等人(2011)探索了其在铜(I)催化的[3+2]环加成反应中的应用,产生1,4-二取代1,2,3-三唑,展示了其在创建复杂分子结构(Kafka et al., 2011)中的实用性。类似地,Thakur等人(2015)研究了乙基3-(2,4-二氧代环己基)丙酸酯,一种衍生物,作为合成N-取代4,4a,5,6-四氢喹唑啉-2,7(1H,3H)-二酮的新前体,展示了该化合物在有机合成中的多功能性(Thakur et al., 2015)。

催化和绿色化学

1-乙基喹唑啉-2,4(1H,3H)-二酮衍生物在催化和绿色化学领域也具有价值。Patil等人(2008)开发了一种有效的合成喹唑啉-2,4(1H,3H)-二酮衍生物的方案,使用二氧化碳和碳酸铯,突显了其在环保化学过程中的作用(Patil et al., 2008)。

药物研究

在药物研究中,1-乙基喹唑啉-2,4(1H,3H)-二酮衍生物已被探索其潜在的医药应用。例如,Gao等人(2019)设计并合成了一系列3-羟基喹唑啉-2,4(1H,3H)-二酮衍生物,作为HIV-1逆转录酶相关RNase H和整合酶的双重抑制剂,表明该化合物在抗病毒药物开发中的潜力(Gao et al., 2019)。

聚合物科学

在聚合物科学领域,Weber和Stadler(1988)将1,2,4-三唑啉-3,5-二酮基团连接到聚(乙二醇)的末端,形成亲水-疏水两组分聚合物网络。这种应用展示了该化合物在开发先进材料中的实用性(Weber & Stadler, 1988)

未来方向

The future directions in the research of “1-Ethylquinazoline-2,4(1H,3H)-dione” and other quinazoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .

属性

IUPAC Name |

1-ethylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIBKISSHDMEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356509 | |

| Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylquinazoline-2,4(1H,3H)-dione | |

CAS RN |

2217-25-6 | |

| Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

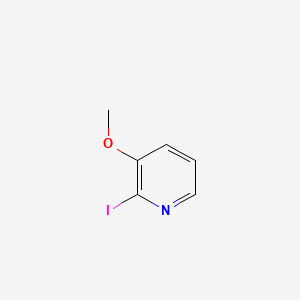

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)